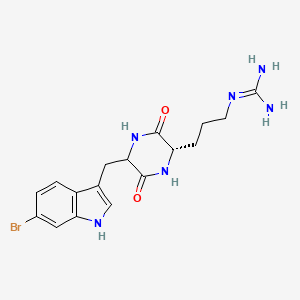
6-Bromotryptophanarginine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromotryptophanarginine, also known as this compound, is a useful research compound. Its molecular formula is C17H21BrN6O2 and its molecular weight is 421.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chronic Kidney Disease Research
One of the most significant applications of 6-bromotryptophan is its role as a biomarker in chronic kidney disease (CKD). Research has identified serum levels of 6-bromotryptophan as a consistent risk factor for CKD progression. A study involving the African American Study of Kidney Disease and Hypertension (AASK) and other cohorts demonstrated that lower levels of this metabolite were associated with an increased risk of CKD progression. Specifically, the hazard ratios indicated that for every two-fold increase in 6-bromotryptophan levels, there was a corresponding decrease in the risk of CKD progression (hazard ratio: 0.76 for AASK) .
Table 1: Association of 6-Bromotryptophan Levels with CKD Progression
| Study Cohort | Hazard Ratio (95% CI) | P-value |
|---|---|---|
| AASK | 0.76 (0.64 - 0.91) | <0.0001 |
| BioMe | 0.61 (0.43 - 0.85) | <0.0001 |
| MDRD | 0.52 (0.34 - 0.79) | <0.0001 |
This research suggests that monitoring serum levels of 6-bromotryptophan could provide valuable insights into patient management and treatment strategies for CKD .
Peptide Chemistry and Venom Studies
Another area where 6-bromotryptophan has been studied is in the context of peptide chemistry, particularly within conopeptides derived from marine snails such as Conus imperialis and Conus radiatus. The identification of L-6-bromotryptophan as a post-translational modification in these peptides highlights its significance in understanding venom composition and function . The presence of brominated tryptophan residues can influence the biological activity and stability of these peptides, making them potential candidates for drug development.
Case Study: Conopeptides
- Source: Conus imperialis venom
- Modification: L-6-bromotryptophan identified as a key residue
- Implication: Enhanced biological activity and specificity in pharmacological applications
Therapeutic Potential
Emerging research indicates that brominated compounds like 6-bromotryptophan may have therapeutic potential beyond their role as biomarkers or peptide components. Their unique chemical properties could be exploited in drug design, particularly in developing compounds that target specific biological pathways or diseases.
Potential Applications:
- Drug Development: As a scaffold for designing novel therapeutics.
- Cancer Research: Investigating the effects of bromination on cellular signaling pathways.
- Antimicrobial Activity: Exploring the interaction of brominated compounds with microbial targets.
属性
分子式 |
C17H21BrN6O2 |
|---|---|
分子量 |
421.3 g/mol |
IUPAC 名称 |
2-[3-[(2S)-5-[(6-bromo-1H-indol-3-yl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine |
InChI |
InChI=1S/C17H21BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,7-8,12,14,22H,1-2,5-6H2,(H,23,26)(H,24,25)(H4,19,20,21)/t12-,14?/m0/s1 |
InChI 键 |
HVWYYWIRLPBRTO-NBFOIZRFSA-N |
手性 SMILES |
C1=CC2=C(C=C1Br)NC=C2CC3C(=O)N[C@H](C(=O)N3)CCCN=C(N)N |
规范 SMILES |
C1=CC2=C(C=C1Br)NC=C2CC3C(=O)NC(C(=O)N3)CCCN=C(N)N |
同义词 |
8,9-dihydrobarettin cyclo((6-bromotryptophan)arginine) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















